

# Rovadicitinib: A Comparative Analysis of its Kinase Cross-Reactivity Profile

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## Compound of Interest

Compound Name: **Rovadicitinib**

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**Rovadicitinib** (also known as TQ05105) is a novel small-molecule inhibitor targeting both the Janus kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK) families. [1][2] This dual-inhibitor mechanism holds therapeutic promise for myeloproliferative neoplasms and other inflammatory and fibrotic diseases.[1] This guide provides a comparative overview of the kinase selectivity profile of **Rovadicitinib** against other approved JAK inhibitors, supported by available preclinical data.

## Kinase Inhibition Profile

**Rovadicitinib** has demonstrated potent inhibition of key members of the JAK family. In-vitro studies have shown that it effectively inhibits JAK1, JAK2, and TYK2 at low nanomolar concentrations, with lesser activity against JAK3.[3] The dual activity of **Rovadicitinib** extends to the ROCK family, where it inhibits ROCK1 and ROCK2, crucial regulators of the cytoskeleton, cell adhesion, and migration.[1]

While comprehensive kinome scan data for **Rovadicitinib** against a broad panel of kinases is not publicly available, initial reports suggest a favorable selectivity profile with limited off-target effects.[4] One study notes its evaluation against a panel of 128 kinases, identifying few additional targets.[5]

For a comparative perspective, this guide includes the publicly available kinome scan data for other prominent JAK inhibitors: Ruxolitinib, Fedratinib, and Pacritinib.

**Table 1: Inhibition of Primary JAK Family Kinases**

Kinase	Rovadicitinib (IC <sub>50</sub> , nM)	Ruxolitinib (IC <sub>50</sub> , nM)	Fedratinib (IC <sub>50</sub> , nM)	Pacritinib (IC <sub>50</sub> , nM)
JAK1	11[3]	3.3	>1000	>1000
JAK2	18[3]	2.8	3	23
JAK3	155[3]	428	>1000	1300
TYK2	17[3]	19	21	>1000

**Table 2: Cross-Reactivity Profile Against Selected Off-Target Kinases**

The following table presents a selection of off-target kinases inhibited by Ruxolitinib, Fedratinib, and Pacritinib, based on available kinome scan data. A comprehensive corresponding list for **Rovadicitinib** is not currently available. The data is presented as the percentage of control (% Control) at a given concentration, where a lower value indicates stronger inhibition.

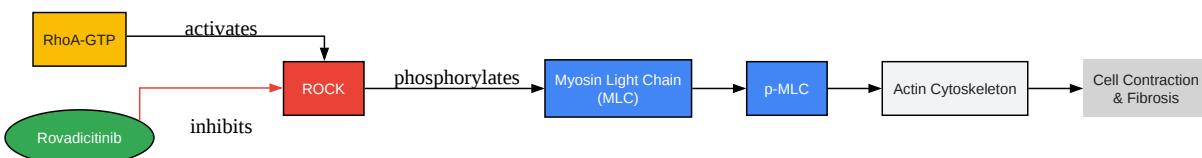
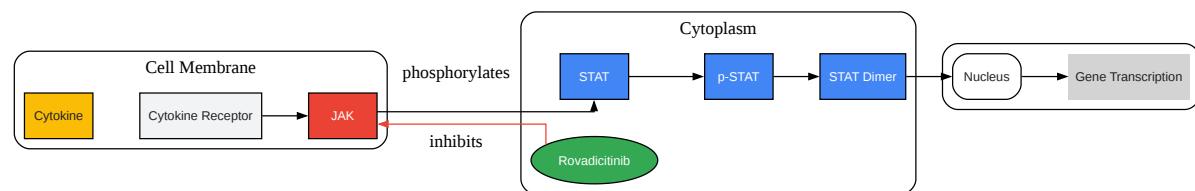
Kinase Family	Kinase	Ruxolitinib (% Control @ 1μM)	Fedratinib (% Control @ 1μM)	Pacritinib (% Control @ 1μM)
Tyrosine Kinase	FLT3	54	0.1	1
c-KIT	83	19	45	
EGFR	96	98	97	
SRC	67	48	29	
Serine/Threonine Kinase	ROCK1	22	87	Not Available
ROCK2	20	79	Not Available	
Aurora A	98	94	41	
CDK2	99	98	94	

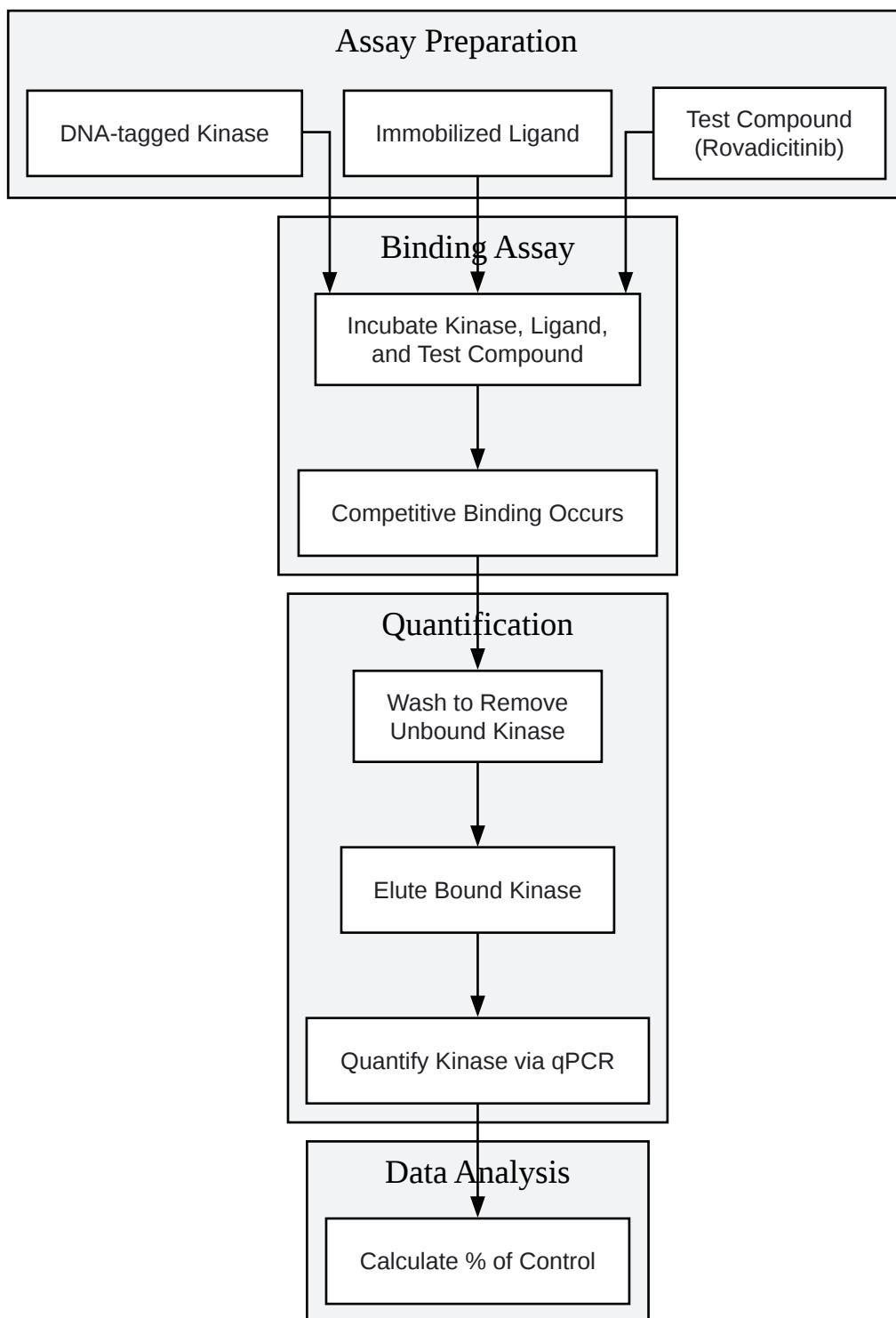
# Signaling Pathways

**Rovadicitinib**'s dual mechanism of action targets two distinct signaling pathways implicated in myelofibrosis and other hematological malignancies: the JAK-STAT pathway and the ROCK signaling pathway.

## JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[6][7][8] Dysregulation of this pathway is a key driver in myeloproliferative neoplasms. **Rovadicitinib** inhibits JAKs, thereby blocking the phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent gene transcription.[9]





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## References

- 1. rovadicitinib (TQ05105) News - LARVOL Sigma [sigma.larvol.com]
- 2. Rovadicitinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ab-science.com [ab-science.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. sinobiopharm.com [sinobiopharm.com]
- 9. discovery.researcher.life [discovery.researcher.life]
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